Ethyl 3-nitrocinnamate
Overview
Description
Ethyl 3-nitrocinnamate is an organic compound with the molecular formula C11H11NO4. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a nitro group at the meta position on the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrocinnamate can be synthesized through the esterification of m-nitrocinnamic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl-m-nitrocinnamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to minimize waste and reduce production costs.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield m-nitrocinnamic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: m-Aminocinnamate.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Hydrolysis: m-Nitrocinnamic acid and ethanol.
Scientific Research Applications
Ethyl 3-nitrocinnamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It is used in the synthesis of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The biological activity of ethyl-m-nitrocinnamate is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity is of particular interest.
Comparison with Similar Compounds
Ethyl 4-nitrocinnamate: Similar structure but with the nitro group at the para position.
Ethyl 2-nitrocinnamate: Nitro group at the ortho position.
Methyl-m-nitrocinnamate: Methyl ester instead of ethyl ester.
Uniqueness: Ethyl 3-nitrocinnamate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and biological activity. The meta position provides distinct electronic and steric properties compared to the ortho and para isomers, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPRSLOWNHADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035682 | |
Record name | Ethyl 3-nitrocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-71-4 | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-nitrocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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